4-甲基-6-硝基喹啉-2-醇

描述

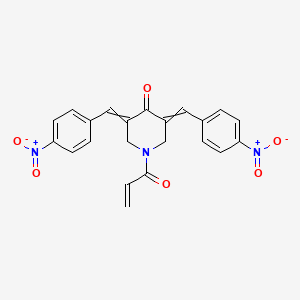

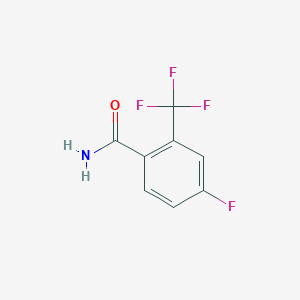

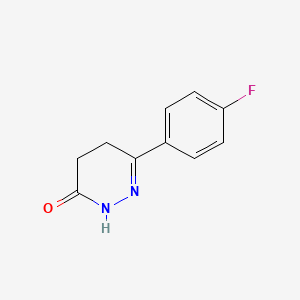

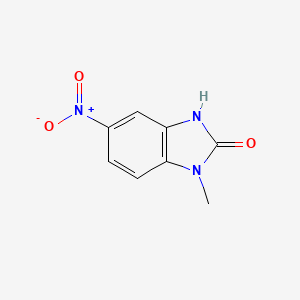

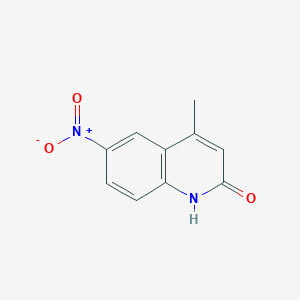

The compound 4-Methyl-6-nitroquinolin-2-ol is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including mutagenic, carcinogenic, and cytotoxic properties. They are also used in the synthesis of various pharmaceuticals and have been studied for their potential as antitumor agents and radiosensitizers .

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including cyclization, nitration, chlorination, and other reactions. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which involved cyclization, nitration, and chlorination, resulting in a high yield of 85% . Similarly, other derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, were synthesized through a series of reactions including aminodehalogenation and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitro group and various substituents that can influence their chemical behavior and biological activity. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids have been determined, showing the importance of hydrogen bonding in the solid-state structure .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and alkylation. Methylation of 4-nitroquinoline can lead to different products depending on the methylating agent used, and the resulting compounds can further react in aqueous solutions to form other derivatives . The nitro group in these compounds can also be reduced to form amino derivatives, which can be further modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their reduction potential, pKa, and ability to form hydrogen bonds, are influenced by their molecular structure. These properties are crucial for their biological activity and potential therapeutic applications. For example, the reduction potential of nitroquinolines can affect their selectivity as hypoxic cell radiosensitizers, with some derivatives showing improved selectivity due to lower reduction potential . The ability to form pseudobases in aqueous solutions is another important property of these compounds, as it can influence their reactivity and interactions with biological molecules .

科学研究应用

抗疟疾活性

- 合成和抗疟疾活性:一项研究探索了一系列化合物的合成,包括 4-甲基-6-硝基喹啉-2-醇的衍生物,评估了它们的抗疟疾活性。结果发现,这些化合物对小鼠中的伯氏疟原虫表现出显着的抗疟疾效力,并且由于其对耐药寄生虫菌株的优异活性和良好的药代动力学性质,显示出在人体中进行临床试验的潜力 (Werbel 等人,1986 年)。

用于还原活化的前药系统

- 潜在前药系统的合成:对 2-芳基-5-硝基喹啉的合成研究(与 4-甲基-6-硝基喹啉-2-醇密切相关)突出了它们作为生物还原活化前药系统的潜力。合成这些化合物是为了研究它们在硝基还原后断裂的能力 (Couch 等人,2008 年)。

心血管药物

- 异喹啉醇衍生物的心血管作用:对 4-硝基异喹啉-3-醇衍生物(与 4-甲基-6-硝基喹啉-2-醇在结构上相似)的研究发现,这些化合物是有效的血管活性药物。它们既表现出正性肌性和外周血管扩张作用,表明在心脏急症中具有潜在的治疗益处 (Kanojia 等人,1991 年)。

对 RNA 合成的影响

- 对 RNA 合成的影响:研究了 4-硝基喹啉-N-氧化物对 RNA 合成的影响,证明了多核糖体结构对氨基酸掺入的显着抑制作用。这项研究提供了对分子相互作用和相关化合物(包括 4-甲基-6-硝基喹啉-2-醇)的潜在应用的见解 (Paul 等人,1969 年)。

合成和结构表征

- 新型合成方法:对各种硝基喹啉衍生物(包括 4-氯-6-甲氧基-2-甲基-3-硝基喹啉)的合成研究,提供了对 4-甲基-6-硝基喹啉-2-醇的化学性质和潜在应用的宝贵见解。这些研究的重点是开发高效的合成方法,具有高产率,适用于大规模生产 (Zhao 等人,2017 年)。

DNA-蛋白质复合物相互作用

- DNA-蛋白质复合物的断裂:对 4-硝基喹啉 1-氧化物衍生物对培养小鼠成纤维细胞中连接 DNA 的蛋白质断裂的影响的研究揭示了断裂效应与致癌性之间的相关性。这项研究有助于理解 4-甲基-6-硝基喹啉-2-醇等化合物的生物相互作用 (Andoh 等人,1975 年)。

肿瘤转化

- 诱导肿瘤转化:对暴露于 4-硝基喹啉 1-氧化物的人类二倍体成纤维细胞的肿瘤转化的研究表明,在理解癌症机制和测试相关化合物的影响方面具有潜在应用 (Kakunaga,1978 年)。

喹啉质子海绵

- 喹啉质子海绵的合成:合成源自硝基喹啉的化合物,如 6-甲氧基-N2,N2,N4,N4,N5,N5-六甲基喹啉-2,4,5-三胺,探索了它们作为喹啉质子海绵的潜力。此类化合物可能在各种化学过程中具有应用 (Dyablo 等人,2015 年)。

检测 Zn2+ 和 Al3+ 离子

- 荧光化学传感器:一项研究专注于开发基于 8-氨基喹啉的化学传感器,用于选择性检测 Zn2+ 和 Al3+ 离子,展示了硝基喹啉衍生物在化学传感和生物学研究领域的应用 (Ghorai 等人,2020 年)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

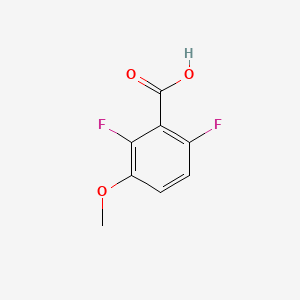

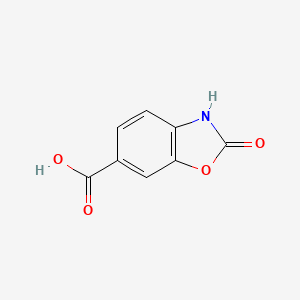

IUPAC Name |

4-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNQTCDZWMPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346059 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90771-17-8 | |

| Record name | 4-methyl-6-nitroquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。